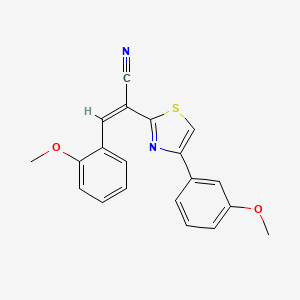
(Z)-3-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H16N2O2S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, with the CAS number 476668-96-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C20H16N2O2S and a molecular weight of 348.4 g/mol. Its structure features a thiazole ring connected to methoxyphenyl groups, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N2O2S |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 476668-96-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of the compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2) cell lines. The compound exhibited IC50 values that were notably lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .
Mechanism of Action:
The proposed mechanisms include:
- Induction of apoptosis through modulation of apoptotic pathways.
- Inhibition of specific kinases involved in cancer cell proliferation.
A study reported that the compound inhibited CDK1/Cyclin A2 and other tyrosine kinases, leading to reduced cell viability in treated cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was evaluated against various pathogens, demonstrating significant inhibition with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for certain derivatives . The compound also displayed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.
Case Studies
- Cytotoxicity Assays:
- Antimicrobial Efficacy:
科学研究应用
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of thiazole, including those similar to (Z)-3-(2-methoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, show effectiveness against various bacterial strains. For instance, sulfonamide derivatives with thiazole moieties have been reported to possess potent antibacterial activity against Escherichia coli and Klebsiella pneumoniae .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 19.8 ± 0.4 | 250 |
| Compound B | K. pneumoniae | 20.4 ± 0.9 | 250 |
| This compound | TBD | TBD |
Cancer Research
The compound's structure suggests potential for anticancer activity. Thiazole derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including the modulation of angiogenesis pathways . The incorporation of methoxy groups may enhance bioavailability and target specificity.
Synthesis of Functional Materials
The unique properties of this compound make it a suitable candidate for synthesizing functional materials such as polymers and nanocomposites. Its ability to form stable interactions with other organic molecules allows for the development of materials with tailored properties for applications in electronics and photonics .
Case Study: Polymer Blends
Recent studies have focused on blending this compound with conducting polymers to enhance electrical conductivity and mechanical strength. The results indicate that incorporating thiazole derivatives into polymer matrices significantly improves their performance in electronic devices.
属性
IUPAC Name |
(Z)-3-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-23-17-8-5-7-14(11-17)18-13-25-20(22-18)16(12-21)10-15-6-3-4-9-19(15)24-2/h3-11,13H,1-2H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOHEOKDEBACAW-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













